![molecular formula C18H15BrN4O3 B2389789 1-(3-bromobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1052603-92-5](/img/structure/B2389789.png)
1-(3-bromobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-bromobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione” is a type of 1,2,3-triazole . Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . They are known for their unique properties, inert nature, and ability to mimic amide bonds . They are often seen in experimental drug candidates and approved drugs .
Synthesis Analysis
The synthesis of 1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis
1,2,3-Triazoles are di-unsaturated rings composed of three nitrogen atoms within a heterocyclic core . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis
1,2,3-Triazoles are known to participate in various chemical reactions. The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, is a reliable, regioselective, and high-yielding process for the formation of these structures .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Reactions Compounds with triazole and dione functionalities are often synthesized through multi-component reactions and cycloaddition reactions. For example, 1,5-disubstituted 1,2,3-triazoles can be synthesized via metal-free multi-component reactions, demonstrating the versatility of these compounds in synthetic chemistry (Vo, 2020).
Anticancer and Antimicrobial Activities Compounds containing triazole and pyrrolo[d][1,2,3]triazole structures have been evaluated for their potential anticancer and antimicrobial activities. For instance, some triazole derivatives show significant anticancer activity against a panel of cancer cell lines, highlighting the therapeutic potential of these compounds in oncology research (Bekircan et al., 2008). Additionally, new triazole derivatives have demonstrated antimicrobial activities, suggesting their application in combating infectious diseases (Bektaş et al., 2007).
Antioxidant Properties Bromophenol derivatives, similar to the bromobenzyl group in the query compound, isolated from marine sources have shown potent antioxidant activities. These findings indicate the potential use of such compounds in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).
Neuroprotective Effects The methoxyphenyl group in the compound, related to methoxybenzyl derivatives, has been associated with neuroprotective effects. Compounds incorporating methoxyphenyl groups have demonstrated cardiotropic activities, including antiarrhythmic effects, suggesting their potential in treating cardiovascular diseases (Mokrov et al., 2019).
Safety and Hazards
While specific safety and hazard information for this compound is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. Triazoles and their derivatives have been associated with adverse events such as hepatotoxicity and hormonal problems, leading to a careful revision of the azole family to obtain higher efficacy with minimum side effects .
Propiedades
IUPAC Name |
3-[(3-bromophenyl)methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3/c1-26-14-7-5-13(6-8-14)23-17(24)15-16(18(23)25)22(21-20-15)10-11-3-2-4-12(19)9-11/h2-9,15-16H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNFWPLVKHBXGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC(=CC=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2389707.png)

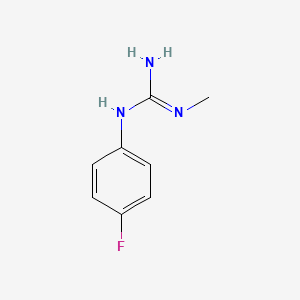
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2389714.png)
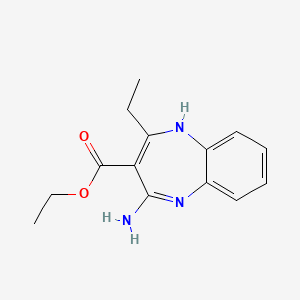
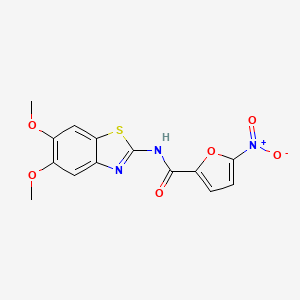

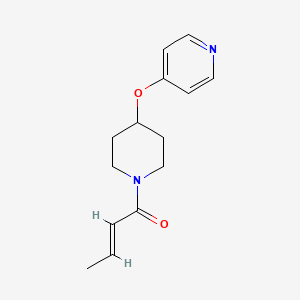

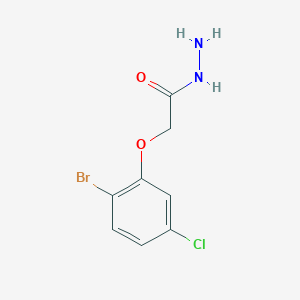
![1'-(1H-imidazole-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2389725.png)

![7-[(E)-but-2-enyl]-3-methyl-8-pentylsulfanylpurine-2,6-dione](/img/structure/B2389729.png)